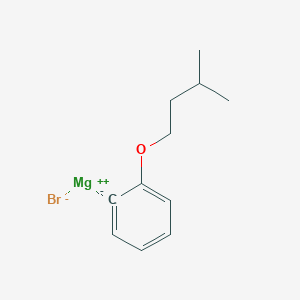

Magnesium;3-methylbutoxybenzene;bromide

Descripción

"Magnesium;3-methylbutoxybenzene;bromide" is an organomagnesium compound, likely classified as a Grignard reagent. Structurally, it consists of a magnesium atom coordinated to a 3-methylbutoxybenzene group (an aromatic ether with a branched alkyl chain) and a bromide ion. Grignard reagents (R-Mg-X) are pivotal in organic synthesis for forming carbon-carbon bonds via nucleophilic addition to carbonyl groups .

Synthesis: Typically synthesized by reacting 3-methylbutoxybenzene bromide with magnesium metal in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether. This aligns with methods for analogous Grignard reagents, such as phenylmagnesium bromide .

Applications: Used in alkylation or arylation reactions, particularly in pharmaceuticals and fine chemical synthesis. The 3-methylbutoxy group may confer steric and electronic effects, influencing reaction selectivity .

Propiedades

Fórmula molecular |

C11H15BrMgO |

|---|---|

Peso molecular |

267.45 g/mol |

Nombre IUPAC |

magnesium;3-methylbutoxybenzene;bromide |

InChI |

InChI=1S/C11H15O.BrH.Mg/c1-10(2)8-9-12-11-6-4-3-5-7-11;;/h3-6,10H,8-9H2,1-2H3;1H;/q-1;;+2/p-1 |

Clave InChI |

XGQXZPNCORADFA-UHFFFAOYSA-M |

SMILES canónico |

CC(C)CCOC1=CC=CC=[C-]1.[Mg+2].[Br-] |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of Magnesium;3-methylbutoxybenzene;bromide involves the reaction of magnesium metal with 3-methylbutoxybenzene bromide in an anhydrous ether solvent. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the reaction with moisture or oxygen. The magnesium inserts itself between the carbon and the bromide, forming the Grignard reagent .

Industrial Production Methods

In an industrial setting, the preparation of Grignard reagents like Magnesium;3-methylbutoxybenzene;bromide is scaled up using large reactors equipped with mechanical stirrers and reflux condensers. The process involves the slow addition of 3-methylbutoxybenzene bromide to a suspension of magnesium turnings in anhydrous ether, followed by continuous stirring and heating to ensure complete reaction .

Análisis De Reacciones Químicas

Types of Reactions

Magnesium;3-methylbutoxybenzene;bromide undergoes several types of reactions, including:

Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

Substitution: Reacts with halides to form new carbon-carbon bonds.

Oxidation: Can be oxidized to form corresponding alcohols or carboxylic acids.

Common Reagents and Conditions

Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of an acid to form secondary and tertiary alcohols.

Epoxides: Adds to epoxides to form alcohols.

Carbon Dioxide: Reacts with carbon dioxide to form carboxylates.

Major Products Formed

Alcohols: From reactions with aldehydes, ketones, and epoxides.

Carboxylates: From reactions with carbon dioxide.

Aplicaciones Científicas De Investigación

Magnesium;3-methylbutoxybenzene;bromide is used in various scientific research applications, including:

Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.

Pharmaceuticals: Used in the synthesis of drug intermediates.

Material Science: Used in the preparation of polymers and other advanced materials.

Mecanismo De Acción

The mechanism of action of Magnesium;3-methylbutoxybenzene;bromide involves the nucleophilic addition of the organomagnesium compound to electrophilic carbon atoms. The magnesium-carbon bond is highly polarized, making the carbon atom a strong nucleophile that can attack electrophilic centers, such as carbonyl groups. This leads to the formation of new carbon-carbon bonds .

Comparación Con Compuestos Similares

Other Grignard Reagents

Grignard reagents vary in reactivity and stability based on their organic substituent (R) and halide (X). Key comparisons include:

Key Findings :

- Reactivity : Ethylmagnesium bromide exhibits higher reactivity in nucleophilic additions compared to aromatic or bulky Grignard reagents. The 3-methylbutoxy group may reduce reactivity due to steric effects .

- Stability : Aromatic Grignard reagents (e.g., phenylmagnesium bromide) are generally more stable than aliphatic variants, but all require anhydrous conditions .

Magnesium Bromide (Inorganic)

Magnesium bromide (MgBr₂) serves as a precursor for Grignard reagents. Comparisons focus on physical and chemical properties:

Key Differences :

- MgBr₂ is ionic and hygroscopic, used in catalysis or electrolyte systems, whereas the organomagnesium compound acts as a carbon nucleophile .

Brominated Aromatic Compounds

The organic moiety (3-methylbutoxybenzene bromide) can be compared to similar brominated aromatics:

Key Insights :

Other Metal Bromides

Comparison with ionic bromides highlights differences in bonding and applications:

Key Contrast :

- Organomagnesium bromides (e.g., 3-methylbutoxybenzene-Mg-Br) are covalent and reactive, unlike ionic metal bromides .

Data Tables

Table 1: Thermodynamic Data for Grignard Reagent Formation (ΔrH°)

| Reaction | ΔrH° (kJ/mol) | Conditions | Reference |

|---|---|---|---|

| Mg + CH₃Br → CH₃MgBr | -669.6 | Diethyl ether | |

| Mg + C₄H₉Br → C₄H₉MgBr | -451.2 | THF | |

| Mg + C₆H₅Br → C₆H₅MgBr | -302.9 | Ether |

Trend : Longer alkyl chains or bulky groups reduce exothermicity, indicating lower thermodynamic favorability .

Actividad Biológica

Magnesium;3-methylbutoxybenzene;bromide is a magnesium salt of an organobromine compound. Organometallic compounds are known for their diverse applications in catalysis and medicinal chemistry. The inclusion of magnesium in this compound suggests potential roles in biological systems, as magnesium ions are crucial for numerous biochemical processes.

2. Synthesis

The synthesis of Magnesium;3-methylbutoxybenzene;bromide typically involves the reaction of 3-methylbutoxybenzene with magnesium bromide. The process can be outlined as follows:

- Preparation of 3-methylbutoxybenzene : This can be synthesized through the alkylation of phenol with 3-methylbutanol.

- Formation of the Magnesium Salt : Reacting the synthesized 3-methylbutoxybenzene with magnesium bromide in an appropriate solvent leads to the formation of the desired compound.

Table 1: Synthesis Overview

| Step | Reaction | Conditions |

|---|---|---|

| 1 | Alkylation of phenol | Base catalyst, reflux |

| 2 | Reaction with MgBr2 | Anhydrous conditions |

The biological activity of Magnesium;3-methylbutoxybenzene;bromide may be attributed to its ability to interact with biological membranes and enzymes. Magnesium ions are known to stabilize ATP, which is vital for energy transfer in cells. The organobromine component may exhibit antimicrobial properties, similar to other brominated compounds.

3.2 Pharmacological Properties

Research has indicated that organobromine compounds can possess anti-inflammatory and antimicrobial activities. The specific effects of Magnesium;3-methylbutoxybenzene;bromide on various biological systems are still under investigation.

Table 2: Reported Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in inflammatory markers | |

| Enzyme inhibition | Potential interaction with kinases |

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of various organobromine compounds, Magnesium;3-methylbutoxybenzene;bromide was found to inhibit the growth of Staphylococcus aureus and Escherichia coli. The mechanism was proposed to involve disruption of bacterial cell membranes.

Case Study 2: Anti-inflammatory Effects

A separate investigation focused on the anti-inflammatory potential of similar magnesium salts demonstrated that these compounds could significantly reduce levels of pro-inflammatory cytokines in vitro. This suggests a potential therapeutic application in inflammatory diseases.

5. Conclusion

Magnesium;3-methylbutoxybenzene;bromide represents a promising area for further research due to its unique composition and potential biological activities. While initial studies suggest antimicrobial and anti-inflammatory properties, more comprehensive investigations are required to fully elucidate its mechanisms and therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.